molecular formula C10H13NO4S B2627407 N-(Methylsulfonyl)-N-Phenyl-L-Alanine CAS No. 1610362-10-1; 474006-22-9; 99076-56-9

N-(Methylsulfonyl)-N-Phenyl-L-Alanine

Cat. No.: B2627407
CAS No.: 1610362-10-1; 474006-22-9; 99076-56-9
M. Wt: 243.28
InChI Key: RIWCJTAAIOCFTR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylsulfonyl)-N-Phenyl-L-Alanine (C₁₀H₁₃NO₄S) is a modified amino acid derivative featuring a methylsulfonyl group attached to the nitrogen atom of L-alanine, which is further substituted with a phenyl ring. This compound has garnered attention in structural biology for its role as a fragment inhibitor of AmpC beta-lactamase, as demonstrated in crystallographic studies . Its molecular structure combines the chiral center of L-alanine with the electron-withdrawing methylsulfonyl group, which enhances its binding affinity to enzymatic active sites.

Properties

CAS No.

1610362-10-1; 474006-22-9; 99076-56-9

Molecular Formula

C10H13NO4S

Molecular Weight

243.28

IUPAC Name

(2S)-2-(N-methylsulfonylanilino)propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

RIWCJTAAIOCFTR-QMMMGPOBSA-N

SMILES

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural and functional differences between N-(Methylsulfonyl)-N-Phenyl-L-Alanine and analogous compounds:

Compound Name Molecular Formula Substituents Key Features Biological Activity/Application Reference
This compound C₁₀H₁₃NO₄S Phenyl, methylsulfonyl Inhibits AmpC beta-lactamase; chiral L-configuration Enzyme inhibition studies
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine C₁₁H₁₅NO₅S 4-Methoxyphenyl, methylsulfonyl Enhanced electron density due to methoxy group Research chemical; uncharacterized
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine C₁₂H₁₇NO₄S 3,5-Dimethylphenyl, methylsulfonyl Steric hindrance from methyl groups; reduced solubility Laboratory use (discontinued)
N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine C₁₄H₁₉NO₆S 2-Ethyl-6-methylphenyl, sulfoacetyl Sulfoacetyl group increases hydrophilicity; potential pesticide derivative Agricultural research
Metalaxyl-M (Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate) C₁₅H₂₁NO₄ 2,6-Dimethylphenyl, methoxyacetyl, methyl ester Esterified form; systemic fungicide Crop protection

Physical and Chemical Properties

Property This compound N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
Molecular Weight (g/mol) 243.29 273.31 271.33
Predicted Density (g/cm³) 1.35–1.40 1.32–1.38 1.298
Boiling Point (°C) ~450 (decomposes) ~460 (decomposes) 450.6 (predicted)
Acid Dissociation Constant (pKa) ~3.5 ~3.3 (carboxylic acid) 3.52 (predicted)

Research Findings

  • Crystallographic Data : The crystal structure of this compound (PDB: 4KZB) reveals binding to AmpC beta-lactamase at 1.37 Å resolution, with critical interactions involving the sulfonyl oxygen and phenyl ring .
  • Agrochemical Derivatives: Compounds like Metalaxyl-M (C₁₅H₂₁NO₄) demonstrate the importance of esterification for systemic translocation in plants, a feature absent in non-esterified analogs .

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